6-Aminotetramethylrhodamine

説明

Synthesis Analysis

The synthesis of 6-Aminotetramethylrhodamine derivatives, such as 5- and 6-carboxytetramethylrhodamines (TAMRAs), involves acylation and recrystallization steps to separate and purify the desired compounds. These dyes are then converted into phosphoramidite reagents suitable for oligonucleotide synthesis, demonstrating their application in creating fluorescent probes for DNA studies (Kvach et al., 2009).

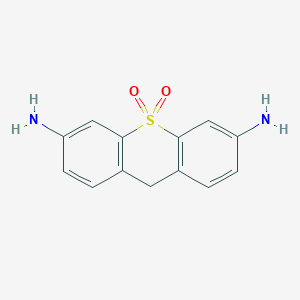

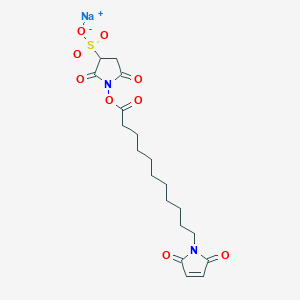

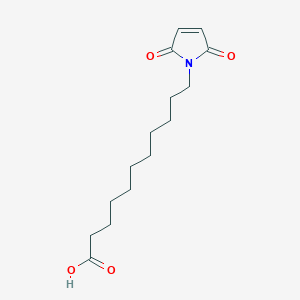

Molecular Structure Analysis

The molecular structure of 6-Aminotetramethylrhodamine derivatives, such as those synthesized in the study by Kvach et al., exhibits characteristic absorption and emission spectra similar to other rhodamine derivatives. These spectra are influenced by the presence of nucleosides in the oligonucleotide sequence adjacent to the dye, affecting the fluorescence quantum yield of the dyes (Kvach et al., 2009).

Chemical Reactions and Properties

6-Aminotetramethylrhodamine and its derivatives participate in various chemical reactions, highlighting their versatility. For instance, the amino group can undergo reactions such as acylation, allowing for further functionalization of the molecule. This property is exploited in the synthesis of fluorescent probes for DNA studies, where the dyes are attached to oligonucleotides to study genetic materials (Kvach et al., 2009).

作用機序

Target of Action

6-Aminotetramethylrhodamine, also known as TAMRA, is a fluorescent dye . It is a derivative of rhodamine dyes, which are known for their strong absorption and emission of red light . The primary targets of this compound are various biological structures that need to be visualized under a microscope . These can include DNA, RNA, proteins, and cells .

Mode of Action

The mode of action of 6-Aminotetramethylrhodamine involves its interaction with the target molecules or structures. When the dye binds to these targets, it can absorb light at a specific wavelength and then re-emit it at a longer wavelength . This change in light emission is what makes the dye visible under a microscope .

Biochemical Pathways

The exact biochemical pathways affected by 6-Aminotetramethylrhodamine can vary depending on the specific application. The dye is often used in techniques such as in situ hybridization, immunocytochemistry, protein fluorescence labeling, and quantitative pcr . In these applications, the dye can help visualize and track various biochemical pathways and processes.

Pharmacokinetics

It is known that the dye is soluble in dmso and methanol , which can facilitate its distribution in biological systems. The impact of these properties on the dye’s bioavailability would depend on the specific experimental conditions.

Result of Action

The result of the action of 6-Aminotetramethylrhodamine is the visualization of the target molecules or structures under a microscope . By emitting red light when bound to these targets, the dye allows researchers to track and study various biological processes in real-time .

Action Environment

The action, efficacy, and stability of 6-Aminotetramethylrhodamine can be influenced by various environmental factors. For example, the dye should be stored at -20°C to maintain its stability . Additionally, it should be handled in a well-ventilated area to avoid inhalation of dust or solution vapors . Personal protective equipment, such as lab gloves and safety goggles, should be used when handling this dye .

特性

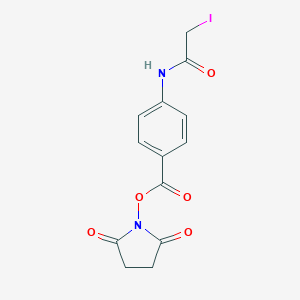

IUPAC Name |

5-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13H,25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHAMIDYODLAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402169 | |

| Record name | 6-Aminotetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminotetramethylrhodamine | |

CAS RN |

159435-10-6 | |

| Record name | 6-Aminotetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide](/img/structure/B14112.png)

![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14117.png)

![N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate](/img/structure/B14138.png)